molecular formula C19H11F5O B11954053 2,3,4,5,6-Pentafluorotriphenylmethanol CAS No. 4707-17-9

2,3,4,5,6-Pentafluorotriphenylmethanol

Cat. No.: B11954053
CAS No.: 4707-17-9
M. Wt: 350.3 g/mol
InChI Key: IDCFPZDXGPMARA-UHFFFAOYSA-N
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Description

2,3,4,5,6-Pentafluorotriphenylmethanol is an organic compound characterized by the presence of five fluorine atoms attached to a triphenylmethanol structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,5,6-Pentafluorotriphenylmethanol typically involves the reaction of pentafluorobenzene with triphenylmethanol under specific conditions. One common method includes the use of a strong base such as sodium hydride to deprotonate triphenylmethanol, followed by the addition of pentafluorobenzene. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran at low temperatures to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions: 2,3,4,5,6-Pentafluorotriphenylmethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or hydrocarbons.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Nucleophilic substitution reactions often require catalysts like palladium or nickel.

Major Products:

    Oxidation: Formation of pentafluorobenzophenone.

    Reduction: Production of pentafluorobenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,3,4,5,6-Pentafluorotriphenylmethanol has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce fluorine atoms into complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its use in drug development, particularly in designing fluorinated pharmaceuticals with enhanced metabolic stability.

    Industry: Utilized in the production of advanced materials, including polymers and coatings with unique properties such as high thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of 2,3,4,5,6-Pentafluorotriphenylmethanol involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its lipophilicity and ability to penetrate biological membranes. It can inhibit enzymes or receptors by forming strong hydrogen bonds or van der Waals interactions, leading to its bioactive effects.

Comparison with Similar Compounds

    2,3,4,5,6-Pentafluorobenzaldehyde: Shares the pentafluorobenzene core but differs in functional groups.

    2,3,4,5,6-Pentafluorophenol: Another fluorinated compound with a hydroxyl group instead of a methanol group.

    2,3,4,5,6-Pentafluorobenzonitrile: Contains a nitrile group, offering different reactivity and applications.

Uniqueness: 2,3,4,5,6-Pentafluorotriphenylmethanol is unique due to its combination of a triphenylmethanol structure with multiple fluorine atoms. This combination imparts distinct chemical properties, such as high electronegativity and stability, making it valuable in various advanced applications.

Properties

CAS No.

4707-17-9

Molecular Formula

C19H11F5O

Molecular Weight

350.3 g/mol

IUPAC Name

(2,3,4,5,6-pentafluorophenyl)-diphenylmethanol

InChI

InChI=1S/C19H11F5O/c20-14-13(15(21)17(23)18(24)16(14)22)19(25,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,25H

InChI Key

IDCFPZDXGPMARA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=C(C(=C(C(=C3F)F)F)F)F)O

Origin of Product

United States

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